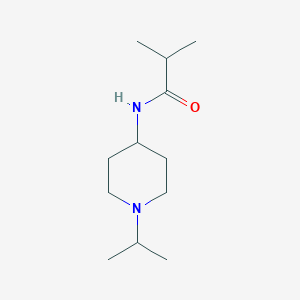
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as Sufentanil, is a synthetic opioid analgesic drug that is widely used in the field of medicine. It was first synthesized in 1974 by Janssen Pharmaceutica. Sufentanil is structurally similar to fentanyl, another potent opioid analgesic drug. However, Sufentanil is considered to be more potent than fentanyl, with a potency that is 5 to 10 times greater.
Mécanisme D'action
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide works by binding to specific opioid receptors in the brain and spinal cord, which results in the inhibition of pain signals. It is a potent agonist of the mu-opioid receptor, which is responsible for its analgesic effects. This compound also has a rapid onset of action, with peak effects occurring within 2 to 5 minutes of administration.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of pain signals, the reduction of respiratory rate, and the suppression of the cough reflex. It also has sedative effects, which can lead to a decrease in anxiety and agitation. This compound can cause respiratory depression, which can be a potential side effect.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its potency and rapid onset of action. It can also be administered in a variety of ways, including intravenous, intramuscular, and epidural routes. However, this compound can be difficult to obtain and may have potential side effects, such as respiratory depression.
Orientations Futures
There are several future directions for the study of N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, including the development of new formulations and delivery methods. There is also a need for further research into the potential side effects of this compound, as well as its use in specific patient populations, such as those with liver or kidney disease. Additionally, the role of this compound in the management of chronic pain warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves several steps, including the reaction of N-phenethyl-4-piperidone with methyl magnesium bromide to form N-phenethyl-4-piperidinol. This compound is then reacted with isopropyl chloroformate to form N-(1-isopropyl-4-piperidinyl)-4-hydroxymethylbenzamide. Finally, the compound is reacted with 2-methylpropionyl chloride to form this compound.
Applications De Recherche Scientifique
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its use as an analgesic agent in the field of medicine. It is commonly used during surgical procedures, as well as in the management of acute and chronic pain. This compound has also been studied for its use in the treatment of cancer pain, labor pain, and postoperative pain.
Propriétés
IUPAC Name |
2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-9(2)12(15)13-11-5-7-14(8-6-11)10(3)4/h9-11H,5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKHNBXRNXZENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5204004.png)
![4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5204011.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5204020.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B5204028.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)
![2-isopropyl-5-methylcyclohexyl [(4-bromophenyl)thio]acetate](/img/structure/B5204046.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5204057.png)
![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)
![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5204104.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)